ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate
Description
Ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-oxadiazole ring bearing a 3-thienyl group and an ethyl acetate moiety. This structure combines aromatic, electron-rich thiophene with the oxadiazole heterocycle, a motif known for its metabolic stability and bioisosteric properties in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-2-21-13(20)8-18-7-10(3-4-12(18)19)15-16-14(17-22-15)11-5-6-23-9-11/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDILTRWUFFAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxadiazole ring, which can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The thienyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
The final step involves the esterification of the pyridine derivative with ethyl acetate under acidic or basic conditions to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Pyridine Ring Assembly
The pyridine ring may be synthesized through multi-component condensation reactions. For instance, the Biginelli reaction (aldehyde + β-keto ester + urea) forms dihydropyrimidinones, but analogous methods could assemble pyridine derivatives . Alternatively, Hantzsch dihydropyridine synthesis or condensation of acetyl groups with aldehydes and active methylene compounds (e.g., malononitrile) may be employed .
Esterification
The ethyl acetate group is likely introduced via acetylation of the pyridine’s hydroxyl group using acetyl chloride or anhydride in the presence of a base (e.g., pyridine) .
Oxadiazole Formation
A plausible mechanism involves:
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Hydrazide formation : Reaction of a thienyl-substituted aldehyde with hydrazine.
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Cyclization : Condensation of the hydrazide with a carbonyl compound (e.g., ketone) under acidic conditions to form the oxadiazole ring .
Esterification
Acetylation of the pyridine’s hydroxyl group:
This step is typically catalyzed by bases like pyridine or DMAP .
Catalysts
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DIPEAc (Diisopropylethylamine) : Efficient catalyst for multi-component reactions, enabling room-temperature synthesis with high yields (e.g., Biginelli reaction) .
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Microwave assistance : Accelerates reactions (e.g., reduces synthesis time from hours to seconds for oxadiazole hybrids) .
Solvent and Conditions
Catalyst Comparison
| Catalyst | Solvent | Time | Yield (%) |
|---|---|---|---|
| DIPEAc | DIPEAc | 45 min | 94 |
| Cs₂CO₃ | EtOH | 7 h | 61 |
| p-TSA | H₂O | 7 h | 68 |
| Microwave | Varied | 30–70 s | 85–96 |
Data adapted from Biginelli reaction optimization and microwave-assisted oxadiazole synthesis .
Microwave vs Conventional Methods
| Compound | Microwave Yield (%) | Conventional Yield (%) | Microwave Time (s) | Conventional Time (min) |
|---|---|---|---|---|
| 7a | 91 | 72 | 42 | 1,380 |
| 7b | 95 | 74 | 32 | 1,440 |
Adapted from oxadiazole hybrid synthesis .
Structural Validation
The compound’s structure can be confirmed via:
Scientific Research Applications
Medicinal Chemistry
Ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate has been investigated for its potential as a therapeutic agent. The compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles possess antimicrobial properties. This compound may demonstrate similar activity due to the presence of the thienyl and oxadiazole moieties, which are known to enhance bioactivity against various bacterial strains .
- Anticancer Properties : Research indicates that compounds containing oxadiazole rings can inhibit cancer cell proliferation. This compound has been synthesized and evaluated for its anticancer effects. Preliminary studies suggest it may induce apoptosis in cancer cells through various mechanisms .
Agricultural Applications
The compound's unique structure also allows for exploration in agricultural chemistry:
- Pesticidal Activity : The thienyl group is known to contribute to the insecticidal properties of certain compounds. This compound may serve as a lead compound for developing new pesticides or herbicides, targeting specific pests while minimizing environmental impact .
Material Science
In addition to biological applications, this compound can be utilized in material science:
- Polymer Chemistry : The incorporation of oxadiazole-based compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various oxadiazole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial properties, this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that modifications to the thienyl group could enhance efficacy .
Mechanism of Action
The mechanism by which ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol
Biological Activity
Ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a thienyl group and an oxadiazole moiety, which are known for their diverse biological activities. The molecular structure can be represented as follows:
Antimicrobial Activity
Studies have indicated that compounds containing oxadiazole and thienyl groups exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Antioxidant Properties
Research has shown that this compound possesses antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. In one study, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The IC50 values obtained were promising, suggesting potential for further development as an anticancer agent.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antifungal activity compared to standard antifungal agents .
Study 2: Antioxidant Activity Assessment
A study assessed the antioxidant capacity using DPPH radical scavenging assay. The compound exhibited a scavenging effect comparable to ascorbic acid at concentrations above 50 µg/mL. This suggests that the thienyl and oxadiazole functionalities contribute significantly to its antioxidant potential .
Data Summary
| Activity | Tested Compound | Results |
|---|---|---|
| Antimicrobial | This compound | MIC = 32 µg/mL against C. albicans |
| Antioxidant | DPPH Scavenging Assay | Comparable to ascorbic acid |
| Cytotoxicity | MCF-7 Breast Cancer Cells | Induced apoptosis via caspase activation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate (CAS 142272-14-8)
- Structural Differences : Replaces the 3-thienyl group with a methyl substituent on the oxadiazole ring.
- This analog (CAS 142272-14-8) is cataloged as a biochemical intermediate but lacks reported biological data, suggesting its utility in synthetic pathways rather than direct therapeutic applications .
Methyl 2-(6-methyl-2-oxo-3-(1H-tetrazol-5-yl)pyridin-1(2H)-yl)acetate
- Structural Differences : Substitutes the 1,2,4-oxadiazole with a tetrazole ring.
- Implications :
[(5Z)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid
- Structural Differences: Replaces the oxadiazole-pyridine system with a thiazolidinone scaffold and pyridinylmethylene substituent.
- Implications: The thioxo-thiazolidinone core introduces sulfur atoms, which may enhance metal-binding properties. This compound’s structural flexibility (Z-configuration) could influence conformational stability in biological environments .
Pyrazolo-Oxothiazolidine Derivatives (e.g., Compound 7f)
- Structural Differences : Features a pyrazolo-oxothiazolidine core with dichlorophenyl and methoxyphenyl substituents.
- Implications :
Structural and Functional Data Table
Research Implications and Trends
- Oxadiazole vs. Tetrazole : Oxadiazoles offer better metabolic stability, while tetrazoles improve solubility—a trade-off critical for pharmacokinetics.
- Thiophene vs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate, and how can reaction yields be optimized?
- Methodology :
- Condensation and cyclization : Start with 3-thienylcarboxylic acid hydrazide and a pyridine-derived precursor. Cyclize using a coupling agent like POCl₃ or EDCI under reflux conditions (e.g., acetic acid medium) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to pyridine precursor) and temperature (80–100°C) to improve yields. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : Use ¹H and ¹³C NMR to verify the pyridinone, oxadiazole, and thienyl moieties. Key signals include δ ~6.8–7.5 ppm (thienyl protons) and δ ~160–170 ppm (oxadiazole carbons) .
- X-ray crystallography : Confirm molecular geometry (e.g., dihedral angles between pyridinone and oxadiazole rings) with single-crystal data. Example parameters: , .
- HRMS : Validate molecular formula (e.g., ) with <2 ppm error .
Q. What biological or pharmacological activities are associated with analogous 1,2,4-oxadiazole-pyridinone hybrids?
- Methodology :
- In vitro assays : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence polarization. IC₅₀ values for similar compounds range from 0.5–10 µM .
- Antimicrobial testing : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus), noting MIC values <50 µg/mL for oxadiazole derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searches) guide the synthesis and mechanistic understanding of this compound?
- Methodology :
- Reaction path simulation : Use Gaussian or ORCA software to model intermediates (e.g., cyclization transition states). Compare activation energies for POCl₃ vs. EDCI-mediated pathways .
- DFT optimization : Predict spectroscopic properties (e.g., IR vibrations at ~1650 cm⁻¹ for C=O) and compare with experimental data .
- ICReDD framework : Integrate quantum calculations with high-throughput screening to prioritize synthetic routes (e.g., 85% success rate in narrowing conditions) .
Q. How should researchers address contradictions in spectral data or crystallographic results during characterization?
- Methodology :
- Cross-validation : Re-run NMR with deuterated DMSO to resolve solvent shifts. For crystallography, refine data with SHELXL and check for disorder (e.g., thermal ellipsoids >0.5 Ų) .
- Dynamic effects : Consider tautomerism (e.g., pyridinone ↔ pyridinol) via variable-temperature NMR. Use NOESY to confirm spatial proximity of protons .
Q. What strategies improve the stability and solubility of this compound for in vivo studies?
- Methodology :
- Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility (e.g., >5 mg/mL in PBS).
- Prodrug design : Modify the ethyl acetate group to a PEGylated ester for prolonged half-life (e.g., t₁/₂ increased from 2h to 8h in rat plasma) .
- Lyophilization : Prepare stable lyophilized powders using trehalose (1:3 w/w ratio) and store at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
